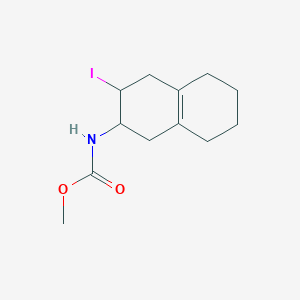
2-methyl-3-oxo-N-phenyl-pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-oxo-N-phenyl-pentanamide is an organic compound with the molecular formula C12H15NO2. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-N-phenyl-pentanamide typically involves an amidation reaction between isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction proceeds by evaporating the alcohol generated during the process, and the excess isobutyryl acetate is recycled to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar route but is optimized for large-scale production. The process is designed to be green and efficient, avoiding the use of low-boiling-point volatile toxic organic solvents. This method aligns with principles of atom economy and environmental sustainability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-N-phenyl-pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of the compound.
Substitution: The phenyl group in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups replacing the original hydrogen atoms.
Scientific Research Applications
2-methyl-3-oxo-N-phenyl-pentanamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-N-phenyl-pentanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing biochemical processes. For instance, in the synthesis of atorvastatin, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-oxo-N-phenylpentanamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-methyl-3-oxo-N-phenyl-pentanamide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in various chemical reactions. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Properties
CAS No. |
5659-18-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-methyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-11(14)9(2)12(15)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15) |
InChI Key |
CNOVGQUKNBMXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)

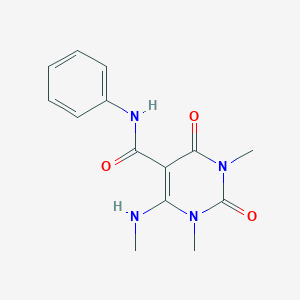

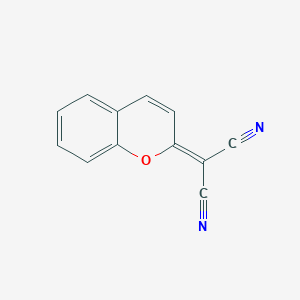
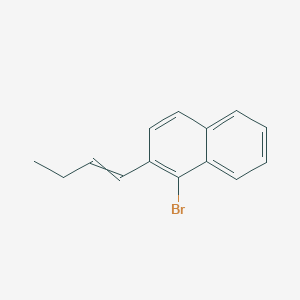

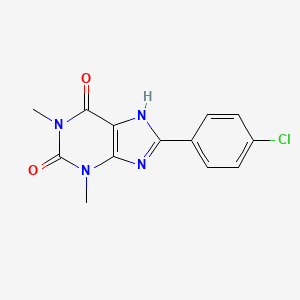
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
